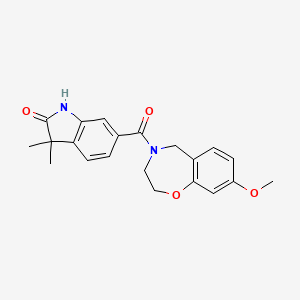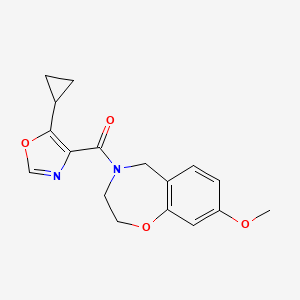![molecular formula C13H16N2O3 B6792666 (5-Cyclopropyl-1,3-oxazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone](/img/structure/B6792666.png)
(5-Cyclopropyl-1,3-oxazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyclopropyl-1,3-oxazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone is a synthetic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique spirocyclic structure, which includes both an oxazole ring and a spiro[2.5]octane moiety. The presence of these structural features imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3-oxazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable reagent, such as diazomethane or a cyclopropylcarbene precursor.
Formation of the Spirocyclic Structure: The spirocyclic structure can be formed through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond between the oxazole ring and the spiro[2.5]octane moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,3-oxazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazole ring or spirocyclic moiety are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with fewer double bonds or oxygen atoms.
Scientific Research Applications
(5-Cyclopropyl-1,3-oxazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-1,3-oxazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoxaflutole: A compound with a similar oxazole ring structure, used as an herb
Properties
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-4-yl)-(7-oxa-4-azaspiro[2.5]octan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(10-11(9-1-2-9)18-8-14-10)15-5-6-17-7-13(15)3-4-13/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKICXRMQYWBWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=CO2)C(=O)N3CCOCC34CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Spiro[4.5]decan-10-ylamino)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6792583.png)
![6-(6-oxa-9-azaspiro[3.6]decan-9-ylmethyl)-4H-1,4-benzoxazin-3-one](/img/structure/B6792584.png)
![5-cyclopropyl-N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B6792592.png)
![2-(1,1-Dioxothian-3-yl)-1-[2-(3-fluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B6792600.png)
![(4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6792609.png)
![[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B6792617.png)
![[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B6792625.png)
![(3-Ethyltriazol-4-yl)-[9-(trifluoromethyl)-6-azaspiro[3.5]nonan-6-yl]methanone](/img/structure/B6792632.png)
![1-[1-[(1S,2R)-2-cyclopropylcyclopropanecarbonyl]azetidin-3-yl]-3-methylurea](/img/structure/B6792640.png)


![3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one](/img/structure/B6792676.png)
![3-(2-Methylpyrimidin-4-yl)-1-(7-oxa-4-azaspiro[2.5]octan-4-yl)propan-1-one](/img/structure/B6792678.png)
![1-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-pyrimidin-5-ylpropan-1-one](/img/structure/B6792679.png)
